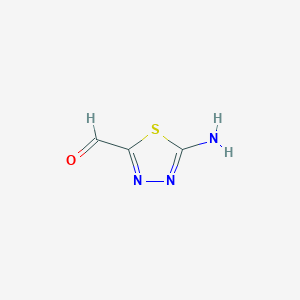

5-Amino-1,3,4-thiadiazole-2-carbaldehyde

説明

Overview of 1,3,4-Thiadiazole (B1197879) Scaffolds in Modern Chemical Research

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur atom and two nitrogen atoms. nih.gov This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its unique chemical properties and biological characteristics. nih.gov Derivatives of 1,3,4-thiadiazole are a subject of extensive research, demonstrating a wide spectrum of pharmacological activities. nih.govresearchgate.net These compounds are integral to the development of therapeutic agents with potential applications as anticancer, antibacterial, antifungal, antituberculosis, anti-inflammatory, and antiviral agents. nih.govacs.org

Beyond medicine, the 1,3,4-thiadiazole nucleus is significant in agriculture, where a number of its derivatives have been patented as herbicides and bactericides. nih.gov In the field of materials science, these compounds are utilized for creating novel polymers and materials with specific functionalities, owing to their unique properties. utq.edu.iq The versatility of the 1,3,4-thiadiazole ring also makes it a valuable component in the development of oxidation inhibitors, cyanine (B1664457) dyes, and metal-chelating agents. utq.edu.iq

Strategic Importance of the 5-Amino-1,3,4-thiadiazole-2-carbaldehyde Framework

This compound is a heterocyclic compound of significant interest due to its diverse applications. Its strategic importance lies in the unique combination of the stable 1,3,4-thiadiazole ring with two key functional groups: an amino group (-NH₂) at position 5 and a carbaldehyde group (-CHO) at position 2.

The aldehyde functional group is particularly noteworthy as it makes the compound a versatile building block in synthetic chemistry, allowing it to participate in a wide array of chemical reactions to create more complex molecules. This reactivity is crucial for developing new derivatives with tailored properties. The 2-amino-1,3,4-thiadiazole (B1665364) moiety itself is a key pharmacophore, and its derivatives are known to exhibit significant biological activities, including antimicrobial and potential anticancer properties. researchgate.net The presence of both the electron-donating amino group and the electron-withdrawing aldehyde group on the thiadiazole ring influences its electronic properties, which can be exploited in the design of novel compounds for various applications.

| Component | Functional Group | Significance |

|---|---|---|

| 1,3,4-Thiadiazole Ring | Heterocyclic Aromatic Ring | Provides a stable, biologically active core scaffold. |

| Amino Group (at C5) | -NH₂ | Contributes to biological activity and serves as a site for further chemical modification. |

| Carbaldehyde Group (at C2) | -CHO | Acts as a reactive site for synthetic transformations, making the compound a versatile intermediate. |

Isomeric Forms of Thiadiazoles and the Focus on the 1,3,4-Thiadiazole Moiety

Thiadiazoles are a class of five-membered heterocyclic compounds that contain one sulfur and two nitrogen atoms within the ring. nih.gov Structurally, four constitutional isomers are possible, distinguished by the relative positions of the heteroatoms. utq.edu.iqwikipedia.org These isomers are named based on the positions of the sulfur and nitrogen atoms. wikipedia.org

The four isomers are:

1,2,3-Thiadiazole

1,2,4-Thiadiazole

1,2,5-Thiadiazole

1,3,4-Thiadiazole nih.gov

| Isomer Name | Relative Positions of Heteroatoms |

|---|---|

| 1,2,3-Thiadiazole | S(1), N(2), N(3) |

| 1,2,4-Thiadiazole | S(1), N(2), N(4) |

| 1,2,5-Thiadiazole | S(1), N(2), N(5) |

| 1,3,4-Thiadiazole | S(1), N(3), N(4) |

While all isomers have been studied, the 1,3,4-thiadiazole isomer is the most common and is considered the main isomer of the thiadiazole series, demonstrating versatile pharmacological activities. nih.govwikipedia.org Its derivatives are the most frequently encountered in medicinal chemistry and are found in established medications such as acetazolamide (B1664987). wikipedia.org The widespread biological significance and synthetic accessibility of the 1,3,4-thiadiazole scaffold have made it a primary focus of research and development in various scientific fields. nih.govresearchgate.net

Structure

2D Structure

特性

IUPAC Name |

5-amino-1,3,4-thiadiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3OS/c4-3-6-5-2(1-7)8-3/h1H,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDULDRGZKOHUGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449948 | |

| Record name | 5-amino-1,3,4-thiadiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29422-54-6 | |

| Record name | 5-amino-1,3,4-thiadiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 5 Amino 1,3,4 Thiadiazole 2 Carbaldehyde

Reactivity of the Carbaldehyde Functional Group

The carbaldehyde group at the C2 position of the thiadiazole ring is an electrophilic center, susceptible to attack by various nucleophiles. Its reactivity is central to many derivatization strategies, including nucleophilic additions and condensation reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the carbaldehyde group is electron-deficient and readily undergoes nucleophilic addition. While specific literature on this reaction for 5-amino-1,3,4-thiadiazole-2-carbaldehyde is specialized, the principles of aldehyde chemistry suggest it can react with a range of nucleophiles. For instance, reaction with hydrogen cyanide would be expected to form a cyanohydrin, and reactions with alcohols under acidic conditions would yield the corresponding acetals. These reactions are fundamental in organic synthesis for protecting the aldehyde or converting it into other functional groups.

Condensation Reactions, Including Schiff Base Formation

One of the most significant reactions of the carbaldehyde group is its condensation with primary amines to form imines, commonly known as Schiff bases. This reaction typically proceeds by refluxing equimolar amounts of the aldehyde and a primary amine in a solvent like ethanol (B145695), often with a catalytic amount of glacial acetic acid. researchgate.netdergipark.org.trimpactfactor.orgjmchemsci.com The resulting Schiff bases are valuable intermediates and have been a focus of synthetic efforts due to their wide range of applications.

The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine.

Table 1: Representative Schiff Bases from this compound and Primary Amines

| Reactant Amine | Product Name |

|---|---|

| Aniline | N-phenyl-1-(5-amino-1,3,4-thiadiazol-2-yl)methanimine |

| 4-Chloroaniline | N-(4-chlorophenyl)-1-(5-amino-1,3,4-thiadiazol-2-yl)methanimine |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-1-(5-amino-1,3,4-thiadiazol-2-yl)methanimine |

Knoevenagel Condensation Reactions

The Knoevenagel condensation is another characteristic reaction of aldehydes, involving their reaction with compounds possessing an active methylene (B1212753) group (e.g., malonic acid derivatives, malononitrile). mdpi.com This reaction is typically catalyzed by a weak base. The carbaldehyde function of this compound can participate in this reaction to form a new carbon-carbon double bond, providing a route to α,β-unsaturated systems which are themselves versatile synthetic intermediates. For example, reaction with malononitrile (B47326) would yield 2-((5-amino-1,3,4-thiadiazol-2-yl)methylene)malononitrile.

Table 2: Potential Products of Knoevenagel Condensation

| Active Methylene Compound | Product Name |

|---|---|

| Malononitrile | 2-((5-amino-1,3,4-thiadiazol-2-yl)methylene)malononitrile |

| Diethyl malonate | Diethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)methylene)malonate |

Reactivity of the Amino Functional Group

The exocyclic amino group at the C5 position is nucleophilic and provides a second major site for derivatization. nih.gov Its reactivity mirrors that of aromatic amines, allowing for reactions such as acylation, alkylation, and, most notably, condensation with other carbonyl compounds to form Schiff bases.

This pathway involves reacting this compound with a different aldehyde or a ketone. Under typical condensation conditions (acid-catalyzed, reflux in ethanol), the amino group will react to form an imine. impactfactor.orgrdd.edu.iq This reaction allows for the synthesis of molecules containing two different imine functionalities or for the selective modification of the amino group while preserving the carbaldehyde for subsequent transformations.

Table 3: Schiff Bases from the Amino Group of this compound

| Reactant Carbonyl | Product Name |

|---|---|

| Benzaldehyde | 5-(benzylideneamino)-1,3,4-thiadiazole-2-carbaldehyde |

| 4-Nitrobenzaldehyde | 5-((4-nitrobenzylidene)amino)-1,3,4-thiadiazole-2-carbaldehyde |

Formation of Fused Heterocyclic Systems

The bifunctional nature of 2-amino-1,3,4-thiadiazole (B1665364) derivatives makes them ideal precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Synthesis of Imidazo[2,1-b]benchchem.comresearchgate.netnih.govthiadiazole Derivatives

A prominent synthetic pathway utilizing the 2-amino-1,3,4-thiadiazole core is the construction of the imidazo[2,1-b] researchgate.netnih.govthiadiazole fused ring system. mdpi.comderpharmachemica.comnih.gov This is typically achieved through a condensation reaction between a 2-amino-1,3,4-thiadiazole derivative and an α-halocarbonyl compound, such as a phenacyl bromide. researchgate.netresearchgate.net The reaction proceeds via initial N-alkylation of the ring nitrogen atom (N3) by the α-halocarbonyl compound, followed by an intramolecular cyclization involving the exocyclic amino group and the carbonyl carbon, and subsequent dehydration to form the fused imidazole (B134444) ring. nih.gov

While this compound itself can be used, often the fused ring is constructed first from a simpler 2-amino-1,3,4-thiadiazole, and the carbaldehyde group is introduced onto the fused system in a later step. researchgate.net For example, an imidazo[2,1-b] researchgate.netnih.govthiadiazole can be formylated at the C5 position using the Vilsmeier-Haack reaction (dimethylformamide and phosphorus oxychloride), a common method for introducing an aldehyde group onto electron-rich heterocyclic rings. nih.govorganic-chemistry.org This results in the formation of imidazo[2,1-b] researchgate.netnih.govthiadiazole-5-carbaldehyde derivatives. nih.gov

Table 4: Representative Imidazo[2,1-b] researchgate.netnih.govthiadiazole Derivatives

| 2-Amino-1,3,4-thiadiazole Precursor | α-Haloketone Reactant | Fused Product |

|---|---|---|

| 2-Amino-5-phenyl-1,3,4-thiadiazole | 2-Bromo-1-(4-chlorophenyl)ethanone | 2-phenyl-6-(4-chlorophenyl)imidazo[2,1-b] researchgate.netnih.govthiadiazole |

| 2-Amino-5-methyl-1,3,4-thiadiazole | 2-Bromo-1-phenylethanone | 2-methyl-6-phenylimidazo[2,1-b] researchgate.netnih.govthiadiazole |

Other Cyclization and Ring Transformation Pathways

The inherent reactivity of the 5-amino-1,3,4-thiadiazole scaffold, combined with the electrophilic nature of the aldehyde group, allows for a variety of cyclization and ring transformation reactions. These pathways are instrumental in the construction of fused heterocyclic systems with diverse pharmacological profiles.

One prominent pathway involves the reaction of the amino group with bifunctional reagents to construct new rings fused to the thiadiazole core. For instance, the cyclocondensation of 2-amino-5-substituted-1,3,4-thiadiazoles with α-haloketones is a well-established method for the synthesis of imidazo[2,1-b] organic-chemistry.orgnih.govorganic-chemistry.orgthiadiazoles. While a specific example starting with this compound is not extensively documented in readily available literature, the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with 1-adamantyl bromomethylketone serves as a pertinent example of this transformation. This reaction, catalyzed by nano-MgO in an ionic liquid, proceeds to form 6-(adamantan-1-yl)-2-phenyl-imidazo[2,1-b] organic-chemistry.orgnih.govorganic-chemistry.orgthiadiazole, highlighting the nucleophilicity of the exocyclic amino group in facilitating ring closure. organic-chemistry.org

Furthermore, the amino group can participate in reactions leading to the formation of other fused heterocyclic systems such as triazolothiadiazoles. The synthesis of 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles is often achieved through the cyclization of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with various carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. acs.org This suggests a potential pathway where the amino group of this compound could react with suitable reagents to form a triazole ring fused to the thiadiazole core.

Ring transformation reactions, where the thiadiazole ring itself is altered, have also been observed in related systems. For example, the rearrangement of 1,2,4-triazole (B32235) systems to 1,3,4-thiadiazole (B1197879) systems under the action of bases has been described in the literature. While a direct ring transformation of this compound is not explicitly detailed, the chemical environment of the thiadiazole ring suggests that under specific conditions, it could be susceptible to ring-opening and subsequent recyclization with appropriate nucleophiles.

The aldehyde functionality of the title compound also offers a reactive site for derivatization that can lead to further cyclizations. For example, the formation of Schiff bases through the reaction of the amino group of the related 5-amino-1,3,4-thiadiazole-2-thiol (B144363) with various aldehydes is a common derivatization strategy. acs.orgrsc.org Analogously, the aldehyde group of this compound can react with various amines to form imines, which can then undergo subsequent cyclization reactions.

The reaction of 5-amino-1,3,4-thiadiazole-2-thiol with aromatic aldehydes in the presence of sodium hydroxide (B78521) can lead to the formation of 1,3-oxazine or 1,3-thiazine derivatives through subsequent reaction with urea (B33335) or thiourea, respectively. masterorganicchemistry.com This indicates that the aldehyde group of the title compound could potentially undergo similar condensation and cyclization sequences.

Decarboxylation Reactions of Thiadiazole Carboxylic Acid Precursors

The synthesis of this compound can be envisaged through the decarboxylation of its corresponding carboxylic acid precursor, 5-amino-1,3,4-thiadiazole-2-carboxylic acid. The decarboxylation of heteroaromatic carboxylic acids is a significant transformation in organic synthesis.

Kinetic studies on the decarboxylation of related compounds, such as 5-phenylamino-1,3,4-thiadiazole-2-carboxylic acid, have shown that these reactions can proceed through a unimolecular decarboxyprotonation mechanism. rsc.org This mechanism is characteristic of 1,3,4-oxa- and 1,3,4-thiadiazole derivatives. rsc.org The stability of the resulting carbanion/zwitterion intermediate plays a crucial role in the reaction rate. For 5-amino-1,3,4-thiadiazole-2-carboxylic acid, the presence of the amino group is expected to influence the electronic properties of the thiadiazole ring and, consequently, the ease of decarboxylation.

Studies on the decarboxylation of 5-amino-1,3,4-oxadiazole-2-carboxylic acid, an oxygen analogue, have provided evidence for a decarboxyprotonation mechanism over a wide range of proton activities. rsc.org The reaction rates are influenced by temperature and the acidity of the medium. rsc.org It is plausible that 5-amino-1,3,4-thiadiazole-2-carboxylic acid follows a similar mechanistic pathway.

While specific, detailed experimental procedures for the decarboxylation of 5-amino-1,3,4-thiadiazole-2-carboxylic acid to its corresponding aldehyde are not extensively reported, general methods for the decarboxylation of heteroaromatic carboxylic acids are available. These often require thermal conditions or the use of catalysts. For instance, a silver-catalyzed protodecarboxylation of various heteroaromatic carboxylic acids has been developed using Ag2CO3 and acetic acid in DMSO. organic-chemistry.orgacs.org This method has proven effective for a range of heterocycles, including thiazoles. acs.org Another approach involves heating the carboxylic acid in a high-boiling solvent, sometimes with a catalyst such as copper powder. A continuous flow method for the decarboxylation of heteroaromatic carboxylic acids, including thiophene-2-carboxylic acid, using sulfolane at high temperatures has also been reported. acs.org

It has been noted that some 1,3,4-thiadiazole-2-carboxylic acids are unstable in solution and can undergo spontaneous decarboxylation. nih.gov This inherent instability can be exploited for the synthesis of the corresponding decarboxylated products. The specific conditions required for the controlled decarboxylation of 5-amino-1,3,4-thiadiazole-2-carboxylic acid to yield the aldehyde would likely depend on the substitution pattern and the reaction medium.

| Precursor Compound | Reaction Type | Product Class | Reference |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | Cyclocondensation | Imidazo[2,1-b] organic-chemistry.orgnih.govorganic-chemistry.orgthiadiazoles | organic-chemistry.org |

| 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols | Cyclization | 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles | acs.org |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Schiff Base Formation | Imines | acs.orgrsc.org |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Condensation/Cyclization | 1,3-Oxazines/1,3-Thiazines | masterorganicchemistry.com |

| 5-Phenylamino-1,3,4-thiadiazole-2-carboxylic acid | Decarboxylation | 2-Phenylamino-1,3,4-thiadiazole | rsc.org |

| 5-Amino-1,3,4-oxadiazole-2-carboxylic acid | Decarboxylation | 2-Amino-1,3,4-oxadiazole | rsc.org |

| Heteroaromatic Carboxylic Acids | Silver-Catalyzed Decarboxylation | Decarboxylated Heterocycles | organic-chemistry.orgacs.org |

| Thiophene-2-carboxylic acid | Thermal Decarboxylation | Thiophene | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Amino 1,3,4 Thiadiazole 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectra of 5-amino-1,3,4-thiadiazole derivatives are characterized by distinct signals corresponding to the protons of the amino group, the thiadiazole ring, and any substituents. For instance, in a series of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives, the amino group (NH₂) protons typically appear as a singlet in the range of δ 7.24-7.29 ppm when measured in DMSO-d₆. jmchemsci.com Aromatic protons on substituents display complex splitting patterns (multiplets, doublets, triplets) in the aromatic region (δ 7.17-8.03 ppm), with their specific chemical shifts and coupling constants (J) depending on the substitution pattern. jmchemsci.comresearchgate.net For example, in 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(p-tolyl)ethan-1-one, the NH₂ protons appear at δ 7.27 ppm, while the aromatic protons are observed as doublets at δ 7.91 and δ 7.36 ppm. researchgate.net The methylene (B1212753) (-CH₂-) protons adjacent to the sulfur atom typically resonate as a singlet around δ 4.29-4.80 ppm. jmchemsci.comresearchgate.net

In Schiff base derivatives, such as (E)–(5-(((5-mercapto-1,3,4-thiadiazole-2-yl)imino)methyl)furan-2-yl-methanol), the azomethine proton (-N=CH-) gives a characteristic singlet at approximately δ 8.4 ppm, while the N-H proton signal is observed around δ 5.6 ppm. researchgate.net

| Derivative | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(p-tolyl)ethan-1-one | DMSO-d₆ | 7.91 (d, 2H, arom), 7.36 (d, 2H, arom), 7.27 (s, 2H, NH₂), 4.76 (s, 2H, CH₂), 2.40 (s, 3H, CH₃) researchgate.net |

| 5-((2-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-amine | DMSO-d₆ | 7.26–7.33 (m, 4H, NH₂ + arom), 7.40–7.47 (m, 2H, arom), 4.35 (s, 2H, CH₂) |

| 2-(4-Aminophenylazo)-5-phenyl-1,3,4-thiadiazole | DMSO-d₆ | 8.04 (d, 2H), 7.77 (d, 2H), 7.57–7.59 (m, 3H), 7.13 (s, 2H, NH₂), 6.75 (d, 2H) |

| (E)–(5-(((5-mercapto-1,3,4-thiadiazole-2-yl)imino)methyl)furan-2-yl-methanol) | DMSO-d₆ | 8.4 (s, 1H, N=CH), 7.4 (m, arom), 6.7 (m, arom), 5.6 (s, 1H, N-H), 4.5 (s, 2H, CH₂-OH) researchgate.net |

The ¹³C NMR spectra provide crucial information about the carbon framework of the molecule. For 1,3,4-thiadiazole (B1197879) derivatives, the two carbon atoms within the heterocyclic ring (C-2 and C-5) are of particular interest. In a series of 1,3,4-thiadiazole-containing azo dyes, these carbons resonate at approximately 164–166 ppm and 178–181 ppm, respectively. For novel 5-(1-Methyl-2-phenylethenyl)-N-substituted-1,3,4-thiadiazol-2-amine derivatives, the thiadiazole ring carbons (C10 and C11) are observed in the ranges of δ 159.56–162.90 ppm and δ 163.77–169.01 ppm, respectively. The significant downfield shift is attributed to the electronegativity of the adjacent nitrogen and sulfur atoms.

| Derivative Class | Solvent | Thiadiazole C-2 (δ, ppm) | Thiadiazole C-5 (δ, ppm) |

|---|---|---|---|

| Azo Dyes | DMSO-d₆ | 164–166 | 178–181 |

| 5-(1-Methyl-2-phenylethenyl)-N-aryl-1,3,4-thiadiazol-2-amines | DMSO-d₆ | 159.56–162.90 | 163.77–169.01 dergipark.org.tr |

| Pyrazole-substituted 5-amino-1,3,4-thiadiazole-2-sulfonamides | DMSO-d₆ | 161.74–165.56 | 160.7–165.35 tandfonline.com |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For derivatives of 5-amino-1,3,4-thiadiazole, key vibrational bands confirm the presence of the amino group, the thiadiazole ring, and other functional moieties.

The N-H stretching vibrations of the primary amino group are typically observed as one or two bands in the region of 3100-3300 cm⁻¹. The C=N stretching vibration within the thiadiazole ring is found around 1597-1620 cm⁻¹. researchgate.netdergipark.org.tr The ring's C-S-C vibrations can be seen at lower wavenumbers, often in the 1000-1400 cm⁻¹ range. researchgate.net For example, in a Schiff base derivative, bands observed at 1396 cm⁻¹, 1273 cm⁻¹, and 1064 cm⁻¹ are attributed to the thiadiazole ring vibrations. researchgate.net In sulfonamide derivatives like 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419), characteristic bands for the SO₂ group (asymmetric and symmetric stretching) are prominent.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretching | 3100 - 3300 |

| Thiadiazole Ring | C=N Stretching | 1597 - 1620 researchgate.netdergipark.org.tr |

| Thiadiazole Ring | C-S-C Vibrations | 1000 - 1400 researchgate.net |

| Sulfonamide (-SO₂NH₂) | SO₂ Stretching | ~1350 (asym), ~1150 (sym) |

| Carbonyl (C=O) | Stretching | 1674 - 1689 tandfonline.com |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound through the analysis of its molecular ion (M⁺). The fragmentation pattern offers valuable clues about the molecule's structure. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. The 1,3,4-thiadiazole ring is an aromatic heterocycle, and its derivatives typically exhibit absorption maxima in the UV region. The position and intensity of these absorptions are influenced by the substituents attached to the ring and the solvent used.

For novel 1,3,4-thiadiazole compounds derived from α-methyl cinnamic acid, theoretical and experimental UV-Vis analyses were conducted. dergipark.org.tr It was observed that the presence of electronegative substituents like Cl and NO₂ caused a bathochromic shift (a shift to longer wavelengths) in the UV absorption. dergipark.org.tr Metal complexes of thiadiazole derivatives also show characteristic UV-Vis spectra, with bands corresponding to intra-ligand transitions as well as ligand-to-metal charge transfer (LMCT) transitions. researchgate.net The study of various azo dyes based on the 1,3,4-thiadiazole scaffold also heavily relies on UV-Vis spectroscopy to characterize their color properties.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure has been determined for several key derivatives. For (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, X-ray analysis provided unambiguous proof of the molecular structure and established the Z stereochemistry around the imino double bond. nih.gov The analysis revealed a near-planar 1,3,4-thiadiazole ring. nih.gov For example, the N(7)-C(11) bond length was found to be 1.409(4) Å, and the internal angle for N(7)-C(11)-S(10) was a strained 107.8(3)°. nih.gov

Computational Chemistry and Molecular Modeling Applied to 5 Amino 1,3,4 Thiadiazole 2 Carbaldehyde Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and optimized geometry of molecules. For derivatives of the 1,3,4-thiadiazole (B1197879) scaffold, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G* or 6-311++G(d,p), are frequently employed to predict the most stable three-dimensional conformation. researchgate.netresearchgate.netacs.org

Table 1: Representative Theoretical Bond Lengths and Angles for a 1,3,4-Thiadiazole Core Note: These are typical values derived from DFT calculations on similar 2-amino-1,3,4-thiadiazole (B1665364) structures and may vary slightly for the specific carbaldehyde derivative.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | N–N (ring) | ~1.36 Å |

| Bond Length | C–S (ring) | ~1.77 Å |

| Bond Length | C=N (ring) | ~1.30 Å |

| Bond Length | C–N (amino) | ~1.36 Å |

| Bond Angle | N–N–C | ~112° |

| Bond Angle | N–C–S | ~114° |

| Bond Angle | C–S–C | ~87° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. scholarsresearchlibrary.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. sapub.orgscielo.br

For 2-amino-1,3,4-thiadiazole derivatives, DFT calculations show that the HOMO is often localized over the thiadiazole ring and the amino group, while the LUMO is distributed across the ring and any electron-withdrawing substituents. sapub.org This distribution suggests that the amino-thiadiazole moiety is the primary site for electrophilic attack, while the carbaldehyde group would enhance the electron-accepting nature of the molecule. The HOMO-LUMO energy gap for this class of compounds typically falls in a range that indicates significant chemical and biological activity. scholarsresearchlibrary.comsapub.org

Table 2: Calculated Frontier Orbital Energies and Energy Gap for a Representative Thiadiazole Derivative

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating capability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~4.5 eV | Chemical reactivity and kinetic stability scholarsresearchlibrary.com |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict sites of electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For 5-Amino-1,3,4-thiadiazole-2-carbaldehyde, these sites are expected to be around the nitrogen atoms of the thiadiazole ring and the oxygen atom of the carbaldehyde group.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amino group are typically the most electropositive regions. scholarsresearchlibrary.com

Neutral Regions (Green): These areas have a near-zero potential.

MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for ligand-receptor binding in biological systems. universci.com

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein or receptor. researchgate.net This technique is fundamental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. Derivatives of the 1,3,4-thiadiazole scaffold have been docked against a wide array of biological targets to explore their therapeutic potential. mdpi.com

Docking studies reveal the binding mode and calculate a scoring function, such as binding energy (in kcal/mol), to estimate the affinity of the ligand for the target. Key interactions typically observed include hydrogen bonds between the amino group or ring nitrogens of the thiadiazole and amino acid residues in the active site of the protein. researchgate.netvensel.org The carbaldehyde group could also participate in hydrogen bonding or other polar interactions.

Table 3: Examples of Protein Targets Studied with 1,3,4-Thiadiazole Derivatives

| Protein Target | Disease Area | Typical Binding Interactions |

| Cyclin-Dependent Kinase 2 (CDK2) | Cancer | Hydrogen bonding with active site residues (e.g., LEU83, GLU81) vensel.org |

| Dihydrofolate Reductase (DHFR) | Cancer/Antimicrobial | Interactions with the folate binding pocket dovepress.com |

| α-Glucosidase | Diabetes | Hydrogen bonds and hydrophobic interactions with key amino acids mdpi.com |

| DNA Gyrase | Antibacterial | Interactions within the ATP-binding site |

Molecular Dynamics Simulations for Conformational Landscapes

While molecular docking provides a static snapshot of ligand-target interactions, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements and conformational changes of the ligand and protein, providing a more realistic representation of the binding event and the stability of the resulting complex. researchgate.net

For systems involving 1,3,4-thiadiazole derivatives, MD simulations are used to assess the stability of the docked pose. Key analyses, such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, are calculated to determine if the complex remains stable throughout the simulation. scielo.br These simulations can reveal important conformational changes and water molecule dynamics that influence binding affinity, which cannot be captured by docking alone. mocedes.org

Theoretical Prediction of Chemical Reactivity Parameters

Based on the HOMO and LUMO energy values obtained from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. sapub.orguniversci.com These parameters, based on conceptual DFT, provide a quantitative framework for predicting molecular behavior in chemical reactions.

Chemical Potential (μ): Measures the escaping tendency of an electron from a system.

Global Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. scielo.br

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment.

These descriptors help in comparing the reactivity of different thiadiazole derivatives and in understanding their interaction profiles. acs.org

Table 4: Definitions and Formulas for Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Softness (S) | 1 / (2η) | Capacity for electron acceptance |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to act as an electrophile |

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design effective ligands. The computational techniques discussed above are integral to the SBDD workflow. For the 5-amino-1,3,4-thiadiazole scaffold, SBDD principles are widely applied. nih.gov

The process typically begins with identifying a validated biological target. Molecular docking is then used to screen compounds and identify initial "hits" that bind to the target's active site. vensel.org Computational analysis of the binding mode, guided by MEP maps and HOMO-LUMO analysis, helps in understanding the key interactions driving affinity.

Based on this understanding, medicinal chemists can strategically modify the lead compound—for instance, by adding substituents to the this compound core—to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties. MD simulations are then used to validate the stability of the newly designed analogs in complex with the target, completing the iterative cycle of design, prediction, and synthesis. nih.govdovepress.com

Biological and Pharmacological Research Applications of 5 Amino 1,3,4 Thiadiazole 2 Carbaldehyde Derivatives

Enzyme Inhibitory Activities

The 1,3,4-thiadiazole (B1197879) nucleus is a key component in several enzyme inhibitors. While research specifically originating from 5-Amino-1,3,4-thiadiazole-2-carbaldehyde is emerging, the broader family of 2-amino-1,3,4-thiadiazole (B1665364) derivatives has shown significant potential in inhibiting various enzymes.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The search for new and effective AChE inhibitors is an active area of research.

While direct studies on derivatives of this compound as acetylcholinesterase inhibitors are limited, research on related Schiff base compounds has shown promise. For example, novel Schiff bases derived from 1-(2-ketoiminoethyl)piperazines have been synthesized and evaluated for their inhibitory activities on human acetylcholinesterase. nih.gov This indicates that the imine functionality of a Schiff base can play a crucial role in the inhibition of this enzyme. Given that this compound is an ideal precursor for Schiff base synthesis, its derivatives represent a potential class of acetylcholinesterase inhibitors that warrant further investigation.

Other Enzyme Targets

The versatility of the 2-amino-1,3,4-thiadiazole scaffold suggests that its derivatives could inhibit other enzyme systems. For example, certain derivatives have been investigated for their activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target for cancer therapy. vensel.org One study reported a 2-amino-1,3,4-thiadiazole derivative that inhibits the extracellular signal-regulated kinase (ERK) pathway, which is also implicated in cell cycle regulation. vensel.org These findings open up the possibility that derivatives of this compound could be designed to target a range of enzymes involved in various disease processes.

Anti-Cancer Research Potential

The development of novel anti-cancer agents is a critical area of pharmacological research. The 2-amino-1,3,4-thiadiazole moiety has been identified as a valuable pharmacophore in the design of new anti-cancer drugs. jocpr.com

In Vitro Antiproliferative Activity against Various Cancer Cell Lines

A significant body of research has demonstrated the in vitro antiproliferative activity of Schiff bases derived from 2-amino-1,3,4-thiadiazoles against a variety of human cancer cell lines. The ease of synthesis of Schiff bases from precursors like this compound makes this a particularly attractive strategy for generating libraries of compounds for screening.

Studies have shown that these derivatives can exhibit significant cytotoxic effects. For instance, a series of novel 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer activity, with one compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, showing potent anti-proliferative effects against LoVo (colon cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 2.44 µM and 23.29 µM, respectively, after 48 hours of incubation. nih.gov Another study on N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles reported that some compounds exhibited higher antiproliferative effects than the standard chemotherapeutic drug cisplatin (B142131) against human bladder cancer (HCV29T), rectal cancer (SW707), lung cancer (A549), and breast cancer (T47D) cell lines. nih.gov

The following table summarizes the in vitro antiproliferative activity of selected 2-amino-1,3,4-thiadiazole derivatives, highlighting the potential of this class of compounds.

| Compound Type | Cancer Cell Line | Activity Metric | Result |

|---|---|---|---|

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | IC₅₀ | 2.44 µM |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | IC₅₀ | 23.29 µM |

| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | HCV29T (Bladder) | Antiproliferative Effect | Higher than cisplatin |

| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | SW707 (Rectal) | Antiproliferative Effect | Higher than cisplatin |

| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 (Lung) | Antiproliferative Effect | Higher than cisplatin |

| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | T47D (Breast) | Antiproliferative Effect | Higher than cisplatin |

Investigation of Proposed Molecular Mechanisms of Anti-Cancer Action

Understanding the molecular mechanisms by which a compound exerts its anti-cancer effects is crucial for its development as a therapeutic agent. Research into 2-amino-1,3,4-thiadiazole derivatives has begun to elucidate their mechanisms of action.

One of the proposed mechanisms is the induction of apoptosis, or programmed cell death, a key process for eliminating cancerous cells. The introduction of a Schiff base moiety into the 1,3,4-thiadiazole structure has been shown to result in compounds with potential apoptosis-inducing capabilities. researchgate.net

Another important mechanism is the disruption of the cell cycle. Cancer is characterized by uncontrolled cell division, and compounds that can arrest the cell cycle at specific checkpoints are valuable as anti-cancer agents. Studies on 2-amino-1,3,4-thiadiazole derivatives have shown that they can induce cell cycle arrest. For example, a derivative was found to inhibit the extracellular signal-regulated kinase (ERK) pathway, leading to cell cycle arrest in human non-small lung carcinoma cells. vensel.org Furthermore, research on a library of 2-amino-1,3,4-thiadiazole based compounds has focused on their inhibitory action against Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle progression. vensel.org The most potent compound from this series was shown to inhibit CDK2 with an IC₅₀ of 0.005 µM. vensel.org

These findings suggest that derivatives of this compound, particularly Schiff bases, could exert their anti-cancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, making them promising candidates for further investigation in cancer research.

DNA Binding and Cleavage Studies

The interaction of small molecules with DNA is a crucial aspect of drug design, particularly for anticancer and antimicrobial agents. Studies have explored the DNA binding capabilities of 1,3,4-thiadiazole derivatives to understand their mechanism of action at the molecular level.

Research involving newly synthesized 1,3,4-thiadiazole derivatives investigated their interaction with calf thymus DNA (CT-DNA) using UV-vis spectroscopy. rsc.orgsemanticscholar.orgnih.gov These studies help in elucidating the potential of these compounds to act as DNA-targeting agents. The binding studies provide insights into the mode of interaction, which can be crucial for the development of novel therapeutic agents. rsc.org

Anti-Microbial Research

The rise of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents. Derivatives of 5-amino-1,3,4-thiadiazole have shown considerable promise in this area, exhibiting activity against a wide range of bacteria and fungi. ekb.egresearchgate.netresearchgate.net

Antibacterial Efficacy and Spectrum

Numerous studies have demonstrated the antibacterial potential of 1,3,4-thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 1,3,4-thiadiazole derivatives containing an imine group were synthesized and evaluated for their antibacterial activity against strains such as Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Klebsiella pneumoniae. ekb.egresearchgate.net Certain compounds within this series exhibited good antibacterial activity against the tested strains. ekb.egresearchgate.net

In another study, fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine demonstrated significant inhibitory effects against S. aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 μg/mL. nih.gov Furthermore, some 2-amino-1,3,4-thiadiazole derivatives have shown better activity against E. coli compared to the standard drug ampicillin. dovepress.com The antibacterial activity of these compounds is often attributed to their specific structural features and substitutions on the thiadiazole ring. rsc.org

| Derivative Class | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole-imine derivatives | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae | Good activity | ekb.egresearchgate.net |

| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus, Bacillus subtilis | 20–28 μg/mL | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus, Bacillus subtilis | 20–28 μg/mL | nih.gov |

| 2-Amino-1,3,4-thiadiazole derivatives | Escherichia coli | Higher than ampicillin | dovepress.com |

Antifungal Efficacy and Spectrum

In addition to their antibacterial properties, 1,3,4-thiadiazole derivatives have been investigated for their antifungal activity against various pathogenic fungi. nih.gov For example, certain 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives were tested against Aspergillus niger and Candida albicans. nih.gov

One of the most active compounds identified in a study was 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, which showed high antifungal efficacy with low cytotoxicity to human cells. nih.gov Another study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their in vitro antifungal activity against eight Candida species. nih.gov The most active compound, bearing a 2,4-dichlorophenyl group, exhibited a significant antifungal effect against C. albicans with a MIC value of 5 µg/mL. nih.gov The probable mechanism of action for some of these active compounds is believed to be the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov

| Derivative | Fungal Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Pathogenic fungi | High efficacy | nih.gov |

| 1,3,4-Thiadiazole with 2,4-dichlorophenyl group | Candida albicans | 5 µg/mL | nih.gov |

| 1,3,4-Thiadiazole with 2,4-difluorophenyl group | Candida albicans, Candida crusei | 10 µg/mL | nih.gov |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | Aspergillus niger, Candida albicans | Good activity | nih.gov |

Anti-Oxidant Research

Oxidative stress is implicated in the pathogenesis of numerous diseases, leading to research into new antioxidant compounds. Derivatives of 1,3,4-thiadiazole have been evaluated for their antioxidant potential through various in vitro assays.

In one study, the antioxidant activity of newly synthesized 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. researchgate.net Most of the synthesized compounds demonstrated noticeable antioxidant activity. researchgate.net Another research effort tested nine thiazolidinone derivatives, including 1,3,4-thiadiazole-based compounds, for their antioxidant activity using DPPH, ferric reducing antioxidant power (FRAP), and thiobarbituric acid reactive substances (TBARS) assays. nih.gov The results indicated that a 1,3,4-thiadiazole-based compound was superior to the other tested thiazolidinone derivatives in the DPPH assay. nih.gov The antioxidant activity of these derivatives is often linked to the presence of specific functional groups that can donate hydrogen or electrons to neutralize free radicals. nih.gov

Diuretic Research Focusing on Pharmacological Mechanisms

Derivatives of 1,3,4-thiadiazole have been a focus of diuretic research, partly due to the structural similarity of the thiadiazole nucleus to existing diuretic drugs like acetazolamide (B1664987), which are known carbonic anhydrase inhibitors. nuph.edu.ua

A study on novel 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives found that several compounds exhibited a high level of diuretic action in rats. nuph.edu.uaresearchgate.netnuph.edu.ua The most active compounds, specifically 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives, were further studied for their effects on electrolyte excretion (kaliuretic, saluretic, and natriuretic properties) and their ability to inhibit carbonic anhydrase. nuph.edu.ua The findings suggested that these derivatives have the potential to act as effective diuretic agents. nuph.edu.uanuph.edu.ua Another study highlighted that 5-methyl-substituted derivatives of 1,3,4-thiadiazoles showed a significant increase in the excretion of both water and electrolytes compared to 5-amino-substituted derivatives. nih.gov The mechanism of action is often linked to the inhibition of carbonic anhydrase in the renal tubules, leading to increased excretion of bicarbonate, sodium, potassium, and water. nuph.edu.ua

| Derivative Class | Key Finding | Pharmacological Mechanism | Reference |

|---|---|---|---|

| 5-Amino-1,3,4-thiadiazole-2-thiol derivatives | High level of diuretic action in rats | Carbonic anhydrase inhibition | nuph.edu.uaresearchgate.net |

| 5-Benzylthio-1,3,4-thiadiazol-2-amine derivatives | Most active, with significant saluretic and natriuretic properties | Carbonic anhydrase inhibition | nuph.edu.ua |

| 5-Methyl-substituted 1,3,4-thiadiazoles | Significant increase in water and electrolyte excretion | Not specified | nih.gov |

Anticonvulsant Research

The search for new antiepileptic drugs with improved efficacy and fewer side effects is an ongoing endeavor in medicinal chemistry. The 1,3,4-thiadiazole scaffold has been identified as a promising nucleus for the development of novel anticonvulsant agents. nih.gov

Several studies have synthesized and evaluated various 1,3,4-thiadiazole derivatives for their anticonvulsant activity using standard animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. frontiersin.orgniscpr.res.in For instance, a compound named {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one} showed significant inhibition in both scPTZ and MES tests. frontiersin.org Another study found that 2-amino-5-sulphanyl-1,3,4-thiadiazole derivatives bearing a sulphonamide group exhibited promising anticonvulsant activity. niscpr.res.in The mechanism of action for the anticonvulsant effects of 1,3,4-thiadiazole derivatives is thought to involve the modulation of GABAergic transmission by preventing neuron firing through the release of chloride ions via the GABA-A pathway. frontiersin.org Structure-activity relationship studies have suggested that the presence of electron-withdrawing groups can enhance the anticonvulsant potency. frontiersin.org

| Derivative | Animal Model | Activity | Reference |

|---|---|---|---|

| {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one} | MES and scPTZ | 85.44% inhibition | frontiersin.org |

| 2-Amino-5-sulphanyl-1,3,4-thiadiazole derivatives with sulphonamide group | MES and PTZ | Excellent activity | niscpr.res.in |

| 2-Aryl-5-hydrazino-1,3,4-thiadiazole derivatives | Rodent models | Potent activity | arjonline.org |

| 2-(Aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole | Rats and mice | Potent activity | arjonline.org |

Role as Versatile Building Blocks in Medicinal Chemistry

The 5-amino-1,3,4-thiadiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. jmchemsci.comresearchgate.net This five-membered ring system, containing sulfur and nitrogen atoms, is a key structural component in various established drugs. chemmethod.com The compound this compound, in particular, serves as a highly versatile precursor for the synthesis of a diverse array of derivatives. Its utility as a building block stems from the presence of two key reactive sites: the amino group at position 5 and the carbaldehyde (aldehyde) group at position 2.

The aldehyde functional group is especially valuable for synthetic chemists, as it readily participates in a variety of chemical reactions, most notably condensation reactions with primary amines to form Schiff bases (or imines). researchgate.netijpcbs.com This reaction provides a straightforward and efficient method for introducing a wide range of molecular diversity. By selecting different amines for the condensation reaction, researchers can systematically modify the structure of the resulting molecule, allowing for the fine-tuning of its physicochemical properties and biological activity.

Furthermore, the amino group on the thiadiazole ring can also be a site for chemical modification, enhancing the structural diversity that can be achieved from this single precursor. The ability to easily generate extensive libraries of novel compounds makes this compound a valuable starting material in drug discovery programs. nih.gov

The derivatives synthesized from the 5-amino-1,3,4-thiadiazole scaffold exhibit a broad spectrum of pharmacological activities. Research has demonstrated that these compounds can possess significant antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and diuretic properties. chemmethod.comnih.govresearchgate.net For instance, Schiff bases derived from related 5-amino-1,3,4-thiadiazole structures have shown potent antibacterial, antifungal, and antitubercular activities. researchgate.net The synergistic effect of combining the 1,3,4-thiadiazole nucleus with the azomethine group (-CH=N-) of the Schiff base is often credited for this enhanced biological activity. ijpcbs.com

The versatility of this scaffold is further highlighted by the synthesis of other classes of compounds. For example, Schiff base intermediates can be cyclized to form thiazolidinone derivatives, another class of biologically active heterocyclic compounds. researchgate.net Additionally, derivatives incorporating sulfonamide moieties have been investigated as potent enzyme inhibitors, such as carbonic anhydrase inhibitors. nih.gov The complexation of thiadiazole derivatives with transition metal ions has also been shown to enhance their biological effects in some cases. nih.govjmchemsci.com

The following table summarizes various derivatives synthesized from the 5-amino-1,3,4-thiadiazole scaffold and their documented biological activities, illustrating its role as a foundational structure in the development of new therapeutic agents.

Table 1: Biological Activities of Various 5-Amino-1,3,4-thiadiazole Derivatives

| Derivative Class | Synthetic Precursor | Biological Activity Investigated | Reference |

|---|---|---|---|

| Schiff Bases (Imines) | 5-Amino-1,3,4-thiadiazole-2-thiol | Antibacterial, Antifungal, Antitubercular | researchgate.net |

| Schiff Bases (Imines) | Aminothiadiazole | Antibacterial | ijpcbs.comekb.eg |

| Thiazolidinones | Schiff Bases | General Biological Activity | researchgate.net |

| Sulfonamides | 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide | Carbonic Anhydrase Inhibition | nih.gov |

| Thiobenzyl Derivatives | 5-amino-1,3,4-thiadiazole-2-thiol | Antidepressant | nih.gov |

Structure Activity Relationship Sar Studies of 5 Amino 1,3,4 Thiadiazole 2 Carbaldehyde Derivatives

Elucidation of Structural Features Governing Biological Activity

The biological activity of derivatives of 5-amino-1,3,4-thiadiazole-2-carbaldehyde is governed by a combination of features inherent to the core scaffold and the functionalities introduced through derivatization.

The 1,3,4-Thiadiazole (B1197879) Core: This five-membered heterocyclic ring, containing sulfur and nitrogen atoms, is a key pharmacophore. The nitrogen and sulfur atoms can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets like enzymes and receptors. jmchemsci.com The thiadiazole ring system is also relatively stable and can serve as a bioisostere for other aromatic or heterocyclic rings in drug design.

Impact of Substituent Modifications on Pharmacological Potency

SAR studies have systematically explored how modifying the substituents attached to the core scaffold, particularly through the formation of Schiff bases, impacts pharmacological potency. The electronic nature, size, and lipophilicity of these substituents play a pivotal role.

Antimicrobial Activity: The nature of the substituent on the imine nitrogen significantly influences antibacterial and antifungal properties.

Electronic Effects: Studies on Schiff bases derived from 1,3,4-thiadiazole-2-amine show a clear trend where the presence of electron-withdrawing groups on the aromatic ring attached to the imine nitrogen enhances antibacterial potency. isroset.org For instance, derivatives with p-nitroaniline moieties have demonstrated promising antibacterial and antifungal properties. dovepress.com

Halogenation: The introduction of halogen atoms like chlorine and fluorine into the aromatic substituent often leads to increased antimicrobial activity. Fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine have shown notable antibacterial and antifungal effects. dovepress.com

Antidepressant Activity: For antidepressant activity, specific substitutions on a propenone-imine side chain attached to the 5-amino group have been shown to be critical. A study on imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) revealed that compounds featuring a 4-chlorophenyl group at one end of the propenone and either a 4-methoxyphenyl (B3050149) or a 4-dimethylaminophenyl group at the other end exhibited significant antidepressant activity, comparable to the standard drug imipramine. nih.gov This suggests that a precise arrangement of electron-donating and electron-withdrawing groups across a conjugated system is beneficial for this specific activity.

Anticancer Activity: In the context of anticancer agents, particularly kinase inhibitors, specific hydrophobic and hydrogen-bonding groups are essential.

Hydrophobic Moieties: The introduction of a 4-(trifluoromethyl)phenylamino group at the 5-position of the thiadiazole ring serves as a key hydrophobic moiety in the design of Bcr-Abl kinase inhibitors. nih.gov

Hydrogen-Bonding Groups: In the same series, an N-(5-nitrothiazol-2-yl)-2-mercaptoacetamide group attached at the 2-position was shown to be crucial for anchoring the molecule into the kinase's active site through hydrogen bonding and hydrophobic interactions. The nitrothiazole moiety, in particular, played a key role in binding. nih.gov

| Biological Activity | Derivative Class | Favorable Substituents | Observed Effect | Reference |

|---|---|---|---|---|

| Antibacterial | Schiff Bases | Electron-withdrawing groups (e.g., -NO₂) | Enhanced potency against E. coli | isroset.org |

| Antibacterial/Antifungal | 5-Aryl-1,3,4-thiadiazol-2-amines | Halogens (e.g., -F, -Cl) | Increased antimicrobial activity | dovepress.com |

| Antidepressant | Imines of 5-amino-1,3,4-thiadiazole-2-thiol | 4-chlorophenyl, 4-methoxyphenyl, 4-dimethylaminophenyl | Significant reduction in immobility time | nih.gov |

| Anticancer (Kinase Inhibition) | 1,3,4-Thiadiazole-2-thioacetamides | 4-(trifluoromethyl)phenylamino at C5, N-(5-nitrothiazol-2-yl) at C2 | Potent and selective inhibition of Bcr-Abl kinase | nih.gov |

Rational Design Principles for Lead Compound Identification and Optimization

The development of potent and selective agents based on the 5-amino-1,3,4-thiadiazole scaffold has been guided by several rational design principles.

Molecular Hybridization: This strategy involves combining two or more pharmacophores from different known active compounds to create a new hybrid molecule with potentially enhanced activity or a dual mode of action. For example, a series of anticancer agents was designed by hybridizing the 2-amino-1,3,4-thiadiazole (B1665364) scaffold of a known kinase pathway inhibitor with features of Semaxanib, an experimental tyrosine kinase inhibitor. vensel.org This approach aims to leverage the beneficial properties of multiple parent molecules.

Target-Specific Design: A key principle is the design of derivatives that selectively inhibit a specific biological target, such as an enzyme, which is overexpressed or plays a critical role in a disease state. Researchers have successfully designed 1,3,4-thiadiazole derivatives to target protein kinases like Bcr-Abl in chronic myelogenous leukemia and Cyclin-Dependent Kinase 2 (CDK2) in other cancers. nih.govvensel.org This involves creating molecules that fit precisely into the enzyme's active site.

Structure-Based Design and Molecular Modeling: Computational tools are instrumental in the rational design process. Molecular docking simulations are used to predict how a designed molecule will bind to the active site of a target protein. For instance, molecular modeling of a Bcr-Abl inhibitor based on the thiadiazole scaffold highlighted the anchoring role of the nitrothiazole moiety in bonding with key amino acid residues, guiding the optimization of the lead compound. nih.gov Docking studies have also been used to predict the binding energy and interactions of designed compounds with the CDK2 active site, helping to prioritize the synthesis of the most promising candidates. vensel.org These computational insights allow for the rational optimization of substituents to improve binding affinity and selectivity, ultimately leading to more potent lead compounds.

Emerging Trends and Future Research Directions in 5 Amino 1,3,4 Thiadiazole 2 Carbaldehyde Chemistry

Exploration of Novel and Sustainable Synthetic Routes

Furthermore, green chemistry principles are being integrated into the synthesis of thiadiazole derivatives. This includes the use of microwave activation and the development of three-component reactions in environmentally benign solvents like ethanol (B145695). researchgate.net These methods not only reduce the environmental impact but also often lead to higher yields and shorter reaction times. researchgate.net The exploration of such sustainable routes is crucial for the large-scale production of these valuable compounds.

A summary of recent synthetic approaches is presented in the table below:

| Synthetic Approach | Key Features | Advantages |

| One-Pot Synthesis | Reaction of thiosemicarbazide (B42300) and carboxylic acid in the presence of polyphosphate ester (PPE). mdpi.com | Avoids toxic additives, proceeds through three steps in a single pot. mdpi.com |

| Three-Component Reaction | Combination of 5-amino-1,3,4-thiadiazole-2-thiol (B144363), aromatic aldehydes, and Meldrum's acid. researchgate.net | High efficiency, mild reaction conditions. researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave activation for the synthesis of 1,3,4-thiadiazole (B1197879) based compounds. researchgate.net | Green and efficient method. researchgate.net |

Advanced Computational Approaches for Predictive Modeling and Virtual Screening

In silico methods have become indispensable tools in drug discovery, enabling the rapid screening of large compound libraries and the prediction of biological activity. For 5-amino-1,3,4-thiadiazole-2-carbaldehyde and its derivatives, computational approaches are being employed to identify promising drug candidates and to understand their mechanism of action at a molecular level.

Virtual screening, often employing molecular docking simulations, is a powerful technique to predict the binding affinity of a ligand to a biological target. This approach has been successfully used to evaluate 1,3,4-thiadiazole derivatives against various therapeutic targets, including enzymes from SARS-CoV-2. nih.gov For example, a study utilized a combination of molecular docking and molecular dynamics to assess the binding of newly synthesized 1,3,4-thiadiazoles to key viral enzymes. nih.gov These computational techniques allow for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Predictive modeling, including the use of deep learning and other machine learning algorithms, is another emerging area. researchgate.netresearchgate.net These models can be trained on existing data to predict the biological activity of novel compounds, further refining the selection of candidates for further investigation. The integration of these advanced computational methods is expected to play an increasingly important role in the development of new drugs based on the 1,3,4-thiadiazole scaffold.

Identification of New Biological Targets and Therapeutic Applications

The 1,3,4-thiadiazole ring is a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications. mdpi.com Research is ongoing to identify new biological targets for compounds derived from this compound, potentially leading to novel treatments for various diseases.

The broad spectrum of biological activities associated with 1,3,4-thiadiazole derivatives is well-documented and includes:

Anticancer activity : These compounds have shown promise as anticancer agents, with some derivatives exhibiting potent activity against various cancer cell lines. mdpi.comnih.govmdpi.com

Antimicrobial activity : The 1,3,4-thiadiazole nucleus is a key component in many compounds with antibacterial and antifungal properties. frontiersin.orgnih.govnih.govrsc.org

Diuretic activity : Certain 5-amino-1,3,4-thiadiazole-2-thiol derivatives have been identified as potent diuretic agents. mdpi.comresearchgate.net

Antidepressant activity : Some imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have demonstrated significant antidepressant effects. nih.gov

Plant growth stimulation : Interestingly, some thiadiazole derivatives have also been found to act as plant growth stimulators. mdpi.com

Future research will likely focus on elucidating the specific molecular targets responsible for these activities and exploring new therapeutic areas where these compounds may be effective. The ability of the 1,3,4-thiadiazole ring to act as a bioisostere of pyrimidine (B1678525) suggests that these compounds may interfere with DNA replication processes, a mechanism that could be further exploited in the design of new drugs. mdpi.com

Integration of Multidisciplinary Methodologies in Thiadiazole Research

The future of research into this compound and its derivatives lies in the integration of multiple scientific disciplines. A holistic approach that combines organic synthesis, computational chemistry, and biological evaluation is essential for the successful development of new therapeutic agents.

This integrated workflow typically involves:

Design and Synthesis : Utilizing novel and sustainable synthetic routes to create libraries of diverse 1,3,4-thiadiazole derivatives.

Computational Screening : Employing virtual screening and predictive modeling to identify the most promising candidates from these libraries.

Biological Evaluation : Conducting in vitro and in vivo studies to assess the biological activity and therapeutic potential of the selected compounds.

This multidisciplinary approach allows for a more rational and efficient drug discovery process. For example, the synthesis of novel 1,3,4-thiadiazole derivatives can be guided by the results of molecular docking studies, leading to the development of compounds with improved binding affinity and biological activity. nih.gov The synergy between these different methodologies is crucial for unlocking the full therapeutic potential of the 1,3,4-thiadiazole scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Amino-1,3,4-thiadiazole-2-carbaldehyde, and how are they optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, thiosemicarbazides can react with carbon disulfide under basic conditions (e.g., KOH) to form the thiadiazole core . A common approach involves refluxing precursors like hydrazides with thiocyanate derivatives in acidic media (e.g., H₂SO₄) . Yield optimization often requires precise control of stoichiometry, reaction time (e.g., 3–6 hours), and temperature (80–100°C). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography is critical for purity .

Q. How do researchers characterize the structural integrity of this compound derivatives?

- Methodological Answer : Key techniques include:

- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., δ 9.05 ppm for aldehyde protons in DMSO-d₆) .

- Mass Spectrometry (MS) : EI-MS at 70 eV to determine molecular ion peaks (e.g., m/z 305 [M+1] for a thiol derivative) .

- Elemental Analysis : Validation of C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .

Q. What in vitro assays are used to evaluate the antibacterial activity of this compound?

- Methodological Answer : Basic protocols include:

- Disk Diffusion/Kirby-Bauer Test : Screening against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- MIC Determination : Broth microdilution assays (e.g., 0.5–256 µg/mL concentrations) to quantify minimal inhibitory concentrations .

- Time-Kill Curves : Assessing bactericidal kinetics over 24 hours .

Advanced Research Questions

Q. How can microwave-assisted synthesis enhance the efficiency of this compound derivatization?

- Methodological Answer : Microwave irradiation (e.g., 100–150 W, 80–120°C) reduces reaction times from hours to minutes (e.g., 15–30 minutes) while improving yields by 10–20% compared to conventional reflux . Key parameters include solvent choice (DMF or ethanol for dielectric heating) and catalyst compatibility (e.g., triethylamine for Schiffs base formation) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer potency)?

- Methodological Answer : Contradictions arise from structural analogs (e.g., oxadiazole vs. thiadiazole) or assay variability. To address this:

- SAR Studies : Systematically modify substituents (e.g., halogenation at position 5 enhances anticancer activity ).

- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) across studies .

- Computational Modeling : Molecular docking (e.g., with EGFR or DNA gyrase) to predict binding affinities and rationalize discrepancies .

Q. How do density functional theory (DFT) calculations aid in understanding the electronic properties of this compound?

- Methodological Answer : DFT (e.g., B3LYP/6-31G* basis set) predicts:

- HOMO-LUMO Gaps : Correlation with reactivity (e.g., narrower gaps in brominated derivatives enhance electrophilicity) .

- Mulliken Charges : Identify nucleophilic sites (e.g., amino group at position 2) for targeted derivatization .

- Vibrational Frequencies : Match experimental IR data (e.g., S-H stretches at 2550–2600 cm⁻¹) to validate computational models .

Q. What methodologies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Lipophilicity Modulation : Introduce methyl/phenyl groups (logP improvement from 1.2 to 2.8) via alkylation/arylation .

- Prodrug Design : Esterification of the aldehyde group to enhance bioavailability .

- Metabolic Stability Assays : Liver microsome incubation (e.g., rat/human CYP450 isoforms) to assess half-life improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。